molecular formula C18H20N2O B056036 2-(4-Benzylpiperazin-1-yl)benzaldehyde CAS No. 112253-26-6

2-(4-Benzylpiperazin-1-yl)benzaldehyde

Cat. No.: B056036
CAS No.: 112253-26-6
M. Wt: 280.4 g/mol
InChI Key: BDEPGTDKVXMYQP-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)benzaldehyde is a useful research compound. Its molecular formula is C18H20N2O and its molecular weight is 280.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

DNA Minor Groove Binding and Fluorescent Staining

2-(4-Benzylpiperazin-1-yl)benzaldehyde is structurally related to compounds that exhibit strong binding affinity to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. A well-studied analogue, Hoechst 33258, demonstrates the utility of such compounds in biological research, including their widespread use as fluorescent DNA stains for cell biology, chromosome analysis, and nuclear DNA content measurement via flow cytometry. The binding specificity and cellular permeability of these derivatives highlight their importance in molecular biology and drug design, offering a starting point for rational drug development and a model to investigate DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Potential in Radioprotection and Topoisomerase Inhibition

The bis-benzimidazole family, closely related to this compound, has found applications beyond fluorescent staining, including uses as radioprotectors and topoisomerase inhibitors. These applications are particularly relevant in cancer therapy and radiobiology, where DNA interaction and protection are crucial. The study of Hoechst derivatives and their analogues in these areas underscores the potential of this compound derivatives to contribute to novel therapeutic approaches (Issar & Kakkar, 2013).

Advanced Oxidation Processes (AOPs) for Environmental Remediation

While not directly related to this compound, studies on advanced oxidation processes (AOPs) for the degradation of organic pollutants highlight the broader context of chemical research in environmental science. Compounds like benzaldehyde derivatives, which can serve as precursors or intermediates in AOPs, are of interest for developing more efficient degradation pathways for recalcitrant compounds, thereby contributing to environmental remediation efforts (Qutob et al., 2022).

Enzymatic Remediation and Redox Mediation

The enzymatic degradation of organic pollutants, enhanced by redox mediators, represents another area where related compounds, including benzaldehyde derivatives, could find application. These processes utilize enzymes like laccases and peroxidases, with redox mediators significantly improving the efficiency and range of substrate degradation. Such studies underscore the potential for this compound and its derivatives to be explored as substrates or mediators in environmentally beneficial enzymatic reactions (Husain & Husain, 2007).

Mechanism of Action

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c21-15-17-8-4-5-9-18(17)20-12-10-19(11-13-20)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEPGTDKVXMYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383971
Record name 2-(4-benzylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112253-26-6
Record name 2-(4-benzylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.